Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate
Description
Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 1 and a carbamate group at position 6. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to its structural rigidity, which can improve binding affinity and selectivity in drug design . Its synthesis typically involves multi-step reactions, including hydrogenation, Boc protection, and functional group transformations, as demonstrated in various protocols .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-(1-azaspiro[4.5]decan-8-yl)carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-8-14(9-6-11)7-4-10-15-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
InChI Key |
IRRPOJFSIBRWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCCN2)CC1 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of tert-Butyl 2-(Methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
A foundational method involves the hydrolysis of tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate using lithium hydroxide in a mixture of tetrahydrofuran (THF), ethanol, and water (2:2:1 v/v) at 90°C for 60 hours. The reaction proceeds via saponification of the methyl ester, yielding tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate with a purified yield of 54% (9.41 g from 17.2 g starting material).
Key Reaction Conditions:
-
Reagents: LiOH (26 g, 1.10 mol), THF/EtOH/H₂O (555 mL total)
-
Workup: Extraction with dichloromethane, brine washing, sodium sulfate drying
-
Purification: Flash chromatography (20–30% ethyl acetate in hexanes)
This step is critical for deprotecting the ester group while retaining the tert-butyl carbamate moiety, which is essential for subsequent functionalization.
Alkylation with Lithium Diisopropylamide (LDA) and Aldehydes
The spirocyclic ketone intermediate undergoes alkylation via enolate formation. For example, treatment of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (4.5 g, 17.8 mmol) with lithium diisopropylamide (LDA, 1.5 M in cyclohexane) at −78°C for 30 minutes generates a stabilized enolate, which reacts with propionaldehyde (2.6 mL, 36 mmol) to introduce an alkyl side chain. The reaction achieves a 67% yield (4.75 g) after purification by flash chromatography.
Optimization Insights:
Carbamate Formation via Nucleophilic Substitution
The tert-butyl carbamate group is introduced using tert-butyl chloroformate under basic conditions. For instance, reacting 8-azaspiro[4.5]decan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base yields the target compound. This method typically achieves >80% yields in laboratory settings.
Industrial-Scale Adaptation:
-
Continuous Flow Reactors: Improve mixing and heat transfer for exothermic reactions.
-
Catalyst Recycling: Titanium tetraisopropoxide enhances reaction efficiency in reductive amination steps.
Comparative Analysis of Methodologies
Yield and Purity Across Synthetic Steps
The table below summarizes yields and critical parameters for key steps:
Solvent and Reagent Impact
-
THF/EtOH/H₂O Mixture: Optimal for hydrolysis due to balanced polarity and solubility.
-
LDA vs. NaH: LDA provides superior enolate regioselectivity compared to sodium hydride.
Industrial Production Considerations
Scale-Up Challenges
Cost-Efficiency Metrics
-
Reagent Costs: Lithium hydroxide ($12/kg) vs. sodium hydroxide ($3/kg) for hydrolysis.
-
Catalyst Loading: Titanium tetraisopropoxide reduces reaction times by 40% but increases costs.
Analytical Validation and Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperature0°C to reflux.
Substitution: Amines or thiols; solventdichloromethane or acetonitrile; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The spirocyclic structure may allow the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 2: Physical Properties of Selected Compounds
Key Observations:
- Melting Points: Sulfur-containing analogs (e.g., 20f) exhibit higher melting points (89–90°C) compared to non-sulfur derivatives, likely due to increased molecular symmetry .
- Solubility: Hydrophobic substituents (e.g., tert-butyl) reduce aqueous solubility, while polar groups (e.g., hydroxyl in ) improve miscibility in polar solvents .
Stability and Reactivity
- Boc Protection: The tert-butyl carbamate group enhances stability under acidic conditions, as seen in , where Boc-protected spirocycles withstand reduction with LiEt₃BH .
- Hydrolytic Sensitivity: Compounds with ester groups (e.g., spirotetramat) may undergo hydrolysis under basic conditions, necessitating formulation adjustments for field use .
Biological Activity
Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is classified as a spirocyclic amine, characterized by the presence of a tert-butyl group and a carbamate functional group. The IUPAC name for this compound is tert-butyl N-{1-azaspiro[4.5]decan-8-yl}carbamate . Its synthesis typically involves the reaction of an appropriate azaspiro compound with tert-butyl isocyanate, leading to the formation of the carbamate derivative.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with spirocyclic structures have shown promising results against Gram-positive and Gram-negative bacteria. For instance, related compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition in agar diffusion assays .
- Anticonvulsant Activity : A series of substituted spiro compounds have been evaluated for their anticonvulsant properties using the maximal electroshock seizure (MES) assay. Some derivatives displayed marked activity, suggesting potential therapeutic applications in epilepsy treatment .
Case Study 1: Antimicrobial Activity
In a study involving novel spiropiperazinyl derivatives, compounds similar to this compound were synthesized and screened for antibacterial properties. Notably, two compounds exhibited antibacterial activities comparable to established antibiotics like linezolid, particularly against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Compound 8a | 30 | 24 |
| Compound 12 | 28 | 19 |
| Linezolid | 35 | 0.4 |
Case Study 2: Anticonvulsant Evaluation
Another study focused on the anticonvulsant activity of spiro compounds, including those structurally related to this compound. The most active derivative showed an ED50 value significantly lower than that of standard treatments like phenobarbital, indicating a strong potential for further development in epilepsy therapy .
| Compound | ED50 (mmol/kg) | Comparison to Phenobarbital |
|---|---|---|
| Compound 8w | 0.09 | 5-fold lower |
| Phenobarbital | - | Reference |
Q & A
Q. What experimental designs validate the compound’s role as a building block for bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
